molecular formula C11H15N3O3 B565514 4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester CAS No. 1246820-63-2

4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester

Cat. No.: B565514
CAS No.: 1246820-63-2
M. Wt: 237.25 g/mol
InChI Key: VDXNGCZIFPGSRJ-UHFFFAOYSA-N
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Description

4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester is a nitrosamine-containing compound characterized by a pyridyl group, a methylnitrosamino moiety, and a methyl ester functional group. The ester group enhances its lipophilicity, influencing its chemical reactivity and biological distribution .

Properties

IUPAC Name

methyl 4-[methyl(nitroso)amino]-4-pyridin-3-ylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-14(13-16)10(5-6-11(15)17-2)9-4-3-7-12-8-9/h3-4,7-8,10H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXNGCZIFPGSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCC(=O)OC)C1=CN=CC=C1)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601233355
Record name Methyl γ-(methylnitrosoamino)-3-pyridinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-63-2
Record name Methyl γ-(methylnitrosoamino)-3-pyridinebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246820-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl γ-(methylnitrosoamino)-3-pyridinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

The process employs Fischer esterification , where the carboxylic acid reacts with methanol in the presence of a sulfuric acid catalyst. Key steps include:

  • Acid Activation : Protonation of the carboxylic acid enhances electrophilicity.

  • Nucleophilic Attack : Methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Deprotonation and Elimination : Loss of water yields the methyl ester.

Reaction parameters from published protocols:

  • Catalyst : 3% (v/v) concentrated H₂SO₄ in methanol.

  • Temperature : Room temperature (20–25°C).

  • Duration : 12–16 hours (overnight).

  • Molar Ratio : Methanol used in excess (10:1 relative to acid).

Work-up and Purification

Post-reaction neutralization with sodium bicarbonate (NaHCO₃) ensures safe extraction. The ester is isolated via:

  • Liquid-Liquid Extraction : Dichloromethane (CH₂Cl₂) partitions the ester from aqueous phases.

  • Solvent Evaporation : Rotary evaporation under reduced pressure concentrates the product.

  • Chromatographic Purification : Preparative HPLC achieves >95% purity, as validated by LC-ESI-MS.

Yield and Stability

While the esterification step itself is high-yielding (>80%), subsequent derivatization steps (e.g., acylation) in multi-step syntheses reduce overall yields to ~27%. The nitroso group remains stable under acidic esterification conditions, but prolonged exposure to heat or strong acids should be avoided to prevent decomposition.

Alternative Esterification Strategies

Phosphorus Trichloride-Mediated Esterification

A patent describing methyl 4-chlorobutyrate synthesis suggests a parallel approach for analogous esters. While untested for the target compound, this method could theoretically apply:

  • Reagents : γ-Butyrolactone analogs, methanol, PCl₃.

  • Catalyst : ZnCl₂ or H₂SO₄ (1–5 mol%).

  • Conditions : 30–60°C, atmospheric pressure.

Work-up : Distillation under reduced pressure (25 mmHg) isolates the ester at 80–85°C.

ParameterFischer EsterificationPCl₃ Method
CatalystH₂SO₄ZnCl₂/H₂SO₄
Temperature25°C60°C
Reaction Time12–16 h0.5–2 h
Yield (Theoretical)>80%70–85%*
*Extrapolated from analogous reactions.

Critical Considerations in Synthesis

Nitroso Group Sensitivity

The N-nitroso moiety is prone to degradation under basic conditions or UV exposure. Successful syntheses prioritize:

  • Low-Temperature Reactions : Minimize thermal decomposition.

  • Acidic pH : Stabilize the nitroso group during esterification.

Solvent Selection

  • Methanol : Serves as both solvent and nucleophile in Fischer esterification.

  • Dichloromethane : Preferred for extraction due to low water miscibility .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrosamine group.

    Reduction: Reduction reactions can target the nitrosamine group, converting it to an amine.

    Substitution: The pyridyl ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

    Oxidation: Products may include nitro compounds or oxides.

    Reduction: Amine derivatives are common products.

    Substitution: Various substituted pyridyl derivatives can be formed.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on biological systems, particularly its interactions with enzymes and receptors.

    Medicine: Investigating its potential as a therapeutic agent or its role in disease mechanisms.

    Industry: Potential use in the manufacture of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester involves its interaction with molecular targets such as enzymes, receptors, or DNA. The nitrosamine group is known to be reactive and can form adducts with nucleophilic sites in biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key structural differences and similarities among related compounds are outlined below:

Compound Name (CAS No.) Functional Groups Key Structural Features
4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester (sc-216710) Methyl ester, nitrosamine, pyridyl Ester group increases lipophilicity; pyridyl ring enables aromatic interactions .
NNK (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone) (64091-91-4) Ketone, nitrosamine, pyridyl Ketone group facilitates α-hydroxylation, a critical activation step for DNA adduct formation .
NNAL (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol) (76014-81-8) Alcohol, nitrosamine, pyridyl Alcohol group undergoes glucuronidation or oxidation; major metabolite of NNK .
4-Nitrobutyric Acid Methyl Ester (13013-02-0) Nitro, ester Nitro group (electron-withdrawing) alters reactivity compared to nitrosamines .
2-(Benzoylamino)-4-(methylthio)butyric Acid Methyl Ester Methylthio, benzoylamino, ester Methylthio group participates in nucleophilic reactions; unrelated to nitrosamine toxicity .

Metabolic Pathways and Reactivity

This compound
  • Metabolism: Likely undergoes ester hydrolysis to form 4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid, followed by α-hydroxylation (analogous to NNK) to generate reactive intermediates capable of DNA alkylation .
  • Reactivity : The nitrosamine group facilitates electrophilic attack, while the ester enhances membrane permeability .
NNK and NNAL
  • NNK : Metabolized via CYP450-mediated α-hydroxylation to produce methanediazohydroxide, a DNA-alkylating agent. Also detoxified via glucuronidation .
  • NNAL: Retains carcinogenic activity; induces lung and pancreatic tumors in rats. Forms DNA adducts such as pyridylhydroxybutyl adducts .
4-Nitrobutyric Acid Methyl Ester
  • Metabolism: Nitro reduction to amine derivatives and ester hydrolysis to 4-nitrobutyric acid. Lacks nitrosamine-related genotoxicity .

Toxicity and Carcinogenicity Profiles

Compound Name Carcinogenicity Evidence (Organ Specificity) Key Findings
This compound Inferred from structural analogs No direct in vivo data; nitrosamine structure suggests carcinogenic potential .
NNK Strong (lung, pancreas, liver) Induces lung tumors (80% incidence at 5 ppm in rats); pancreatic duct carcinomas .
NNAL Moderate (lung, pancreas) Lung tumors (26/30 rats); proximate pancreatic carcinogen .
4-Nitrobutyric Acid Methyl Ester Not reported No carcinogenicity data; nitro group may confer different toxic mechanisms .

Physicochemical Properties

Property This compound NNK NNAL 4-Nitrobutyric Acid Methyl Ester
Molecular Weight Not reported 207.2 209.2 151.1
LogP (lipophilicity) High (ester group) 1.2 0.8 1.5
Solubility Lipid-soluble Moderate in water Moderate in water Low water solubility

Biological Activity

4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid methyl ester (commonly referred to as 4-MNAB) is a nitrosamine compound closely related to tobacco-specific carcinogens. Its biological activity is of significant interest due to its potential role in carcinogenesis, particularly in the context of tobacco exposure. This article reviews the biological activity of 4-MNAB, focusing on its mechanisms, effects on cellular processes, and implications for cancer research.

  • Molecular Formula : C11H15N3O3
  • Molecular Weight : 237.25 g/mol
  • CAS Number : 1246820-63-2

4-MNAB undergoes metabolic activation to form reactive intermediates that can interact with DNA and proteins, leading to mutations and cellular damage. The primary pathways of metabolism involve cytochrome P450 enzymes, which convert 4-MNAB into various reactive species capable of forming DNA adducts. These adducts can result in mutagenic changes that contribute to carcinogenesis.

Carcinogenic Potential

Research indicates that 4-MNAB exhibits significant carcinogenic properties similar to other nitrosamines. Studies have shown that it can induce tumor formation in animal models when administered in sufficient doses. For instance, chronic exposure to related compounds like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) has demonstrated a clear link between nitrosamine exposure and lung cancer development .

Cellular Effects

The compound has been shown to affect various cellular processes:

  • DNA Damage : 4-MNAB induces DNA strand breaks and the formation of adducts, which are critical events in the initiation of cancer .
  • Cell Cycle Disruption : It can cause cell cycle arrest, particularly at the G2/M checkpoint, leading to apoptosis in certain cell types .
  • Increased Proliferation : In certain studies, cells exposed to 4-MNAB showed increased anchorage-independent growth, a hallmark of cancerous transformation .

Study on Lung Tumorigenesis

A study by Murphy et al. (2011) investigated the effects of chronic nicotine consumption on lung tumorigenesis induced by NNK and found that co-exposure to nicotine did not significantly alter tumor development compared to NNK alone. This suggests that while nicotine may promote certain aspects of cancer progression, its interaction with nitrosamines like 4-MNAB requires further investigation .

Protective Effects of Natural Extracts

Research has also explored the protective effects of natural compounds against the mutagenic actions of nitrosamines. For example, an extract from betel leaves was found to inhibit the mutagenicity of NNK in both Ames and micronucleus tests, demonstrating potential avenues for chemoprevention against nitrosamine-induced carcinogenesis .

Data Summary

Study Focus Findings
CarcinogenicityInduces tumor formation in animal models; similar effects observed with NNK
DNA DamageInduces DNA adducts and strand breaks leading to mutations
Cell Cycle EffectsCauses cell cycle arrest at G2/M phase; promotes apoptosis
Protective AgentsBetel leaf extract reduces mutagenicity and tumorigenicity associated with nitrosamines

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